molecular formula C14H9Cl2N5O B12533777 N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-92-5

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12533777
CAS No.: 651769-92-5
M. Wt: 334.2 g/mol
InChI Key: HAHHZJRHHGIHKY-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule is part of the benzamide family and is characterized by a central 3,4-dichlorophenyl group and a distinct 2H-tetrazol-5-yl moiety. The tetrazole ring is a five-membered heterocycle known for its aromaticity and its ability to mimic the carboxylate group in medicinal chemistry, which can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule . This structural feature makes tetrazole derivatives valuable scaffolds in the development of novel bioactive compounds . Compounds featuring both benzamide and tetrazole structures have demonstrated significant potential in drug discovery research. Specifically, structurally related analogues have been identified as potent agonists for the G protein-coupled receptor 35 (GPR35), a potential therapeutic target for the treatment of pain, inflammatory, and metabolic diseases . Furthermore, the incorporation of a tetrazole group into molecular frameworks is a established strategy to enhance potency and fine-tune selectivity against biological targets . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues. This product is provided for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

CAS No.

651769-92-5

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-11-6-5-10(7-12(11)16)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21)

InChI Key

HAHHZJRHHGIHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Nitrile-Azide Cycloaddition

The most widely reported method involves the reaction of 4-cyanobenzoyl chloride 1 with 3,4-dichloroaniline 2 to form the intermediate nitrile 3 , followed by [3+2] cycloaddition with sodium azide (NaN₃). This two-step process is catalyzed by zinc chloride (ZnCl₂) under reflux conditions in aqueous ethanol.

Reaction Scheme:

  • Amide Formation:
    $$ \text{4-Cyanobenzoyl chloride} + \text{3,4-Dichloroaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(3,4-Dichlorophenyl)-4-cyanobenzamide} $$
  • Tetrazole Cyclization:
    $$ \text{N-(3,4-Dichlorophenyl)-4-cyanobenzamide} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{N-(3,4-Dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide} $$

Optimized Conditions:

  • Solvent: DMF/H₂O (3:1)
  • Temperature: 110°C
  • Time: 12–24 hours
  • Yield: 72–85%

Metal-Catalyzed Tetrazole Synthesis

Cobalt(II)-Mediated Cycloaddition

A cobalt(II) complex (L₁CoCl₂ ) catalyzes the [3+2] cycloaddition between NaN₃ and nitriles at 110°C in dimethyl sulfoxide (DMSO), achieving 89–92% yields. This method avoids stoichiometric Lewis acids and reduces side reactions.

Mechanistic Insights:

  • Coordination: The cobalt center binds both azide and nitrile, lowering the activation energy for cycloaddition.
  • Intermediate Detection: IR spectroscopy confirms the formation of [L₁Co(N₃)(N≡C–Ar)]⁺ intermediates during catalysis.

Advantages:

  • Catalyst loading: 1 mol%
  • Broad functional group tolerance (e.g., halides, esters)

Coupling Strategies for Benzamide-Tetrazole Assembly

Fragment Coupling via EDCl/HOBt

Pre-synthesized 4-(2H-tetrazol-5-yl)benzoic acid 4 is coupled with 3,4-dichloroaniline 2 using ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Procedure:

  • Activate 4 with EDCl/HOBt for 1 hour at 0°C.
  • Add 2 and stir at room temperature for 12 hours.
  • Isolate via aqueous workup (yield: 78%).

Key Data:

Parameter Value
Solvent THF
Coupling Agent EDCl/HOBt (1.2 equiv)
Reaction Time 12 hours
Yield 78%

One-Pot Synthesis via Sequential Amidation-Cycloaddition

Integrated Approach

A streamlined one-pot method combines amide bond formation and tetrazole cyclization without isolating intermediates:

  • React 4-cyanobenzoyl chloride 1 with 3,4-dichloroaniline 2 in dichloromethane (DCM) with triethylamine (TEA).
  • Add NaN₃ and ZnCl₂ directly to the mixture.
  • Heat at 110°C for 18 hours (yield: 68–74%).

Benefits:

  • Reduced purification steps
  • Compatible with scale-up

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Time (h) Catalyst Key Advantage
Classical Cycloaddition 72–85 24 ZnCl₂ Low cost
Cobalt-Catalyzed 89–92 12 Co(II) complex High efficiency
Fragment Coupling 78 12 EDCl/HOBt Modularity
One-Pot Synthesis 68–74 18 ZnCl₂ Process simplicity

Challenges and Mitigation Strategies

Tetrazole Ring Instability

The 2H-tetrazole tautomer is prone to oxidation under acidic conditions. Solutions include:

  • Using inert atmospheres (N₂/Ar) during reactions
  • Adding radical scavengers (e.g., BHT) in polar aprotic solvents

Regioselectivity in Cycloaddition

Unwanted 1H-tetrazole regioisomers may form. Strategies to enhance 2H-selectivity:

  • Employ bulky solvents (e.g., tert-amyl alcohol)
  • Use ammonium chloride as an additive

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Tetrazole derivatives, including N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide, have shown significant antimicrobial properties. Research indicates that tetrazole-containing compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Effects
    • Several studies have highlighted the anti-inflammatory potential of tetrazole derivatives. In particular, compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models. The carrageenan-induced paw edema method revealed that certain tetrazole derivatives exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Antitubercular Activity
    • The compound has also been explored for its antitubercular properties. A series of tetrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 1 μM against resistant strains. This suggests a promising avenue for developing new treatments for tuberculosis .

Case Study 1: Antimicrobial Screening

In a study evaluating various tetrazole derivatives for antimicrobial activity, this compound was included in a panel of compounds tested against common pathogens. Results indicated that the compound exhibited moderate activity against E. coli and Klebsiella pneumoniae, with MIC values significantly lower than those of traditional antibiotics like penicillin .

Case Study 2: Anti-inflammatory Evaluation

A series of experiments were conducted using the carrageenan-induced paw edema model to assess the anti-inflammatory effects of tetrazole derivatives. This compound demonstrated significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Tables

Activity Tested Compound MIC (µg/mL) Reference
AntimicrobialThis compound100 (E. coli)
125 (Klebsiella)
Anti-inflammatoryThis compoundSignificant effect
AntitubercularThis compound1 (M. tuberculosis)

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of inflammatory pathways or the disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Core Structure Key Substituents Heterocycle Type
This compound Benzamide 3,4-Dichlorophenyl, tetrazole Tetrazole (5-membered)
BD 1008 Piperidine-ethylamine 3,4-Dichlorophenyl, pyrrolidinyl Pyrrolidine
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 2,3-Dichlorophenyl, ethoxymethoxy None
Sulfentrazone Methanesulfonamide Dichlorophenyl, triazolone Triazolone
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Benzamide 2,4-Dichlorophenyl, thiadiazole Thiadiazole

Key Observations :

  • Tetrazole vs. Other Heterocycles : The tetrazole in the target compound provides distinct hydrogen-bonding capabilities compared to the triazolone in sulfentrazone or the thiadiazole in the thiadiazol-2-yl analog . This difference influences solubility and target selectivity.
  • Substituent Positioning : The 3,4-dichlorophenyl group in the target compound contrasts with the 2,3-dichlorophenyl in etobenzanid, which may alter steric interactions with biological targets .

Pharmacological and Functional Comparisons

Key Insights :

  • However, the tetrazole in the latter may confer unique pharmacokinetic advantages over the piperidine derivatives .
  • Agrochemical vs. Pharmaceutical Use : Etobenzanid and sulfentrazone are herbicidal, leveraging chlorophenyl groups for plant enzyme inhibition. The tetrazole in the target compound may shift its application toward mammalian systems .

Biological Activity

N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide, known by its CAS number 651769-92-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₄H₉Cl₂N₅O
Molecular Weight 334.16 g/mol
IUPAC Name This compound
InChI Key HAHHZJRHHGIHKY-UHFFFAOYSA-N
LogP 3.498

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved through the cyclization of an azide with a nitrile, often using catalysts like zinc chloride under reflux conditions.
  • Coupling Reaction : The dichlorophenyl group is introduced via a coupling reaction with a dichlorophenyl halide in the presence of a base such as potassium carbonate.
  • Formation of Benzamide Moiety : The final step involves reacting the intermediate product with benzoyl chloride in the presence of a base like triethylamine .

This compound exhibits its biological activity primarily through interaction with specific molecular targets, including enzymes and receptors. The tetrazole ring enhances binding affinity to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects such as:

  • Inhibition of inflammatory pathways
  • Disruption of microbial cell wall synthesis
  • Modulation of biochemical pathways related to disease processes .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Showed effectiveness against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in the range of 6.25 - 15.62 μg/mL, indicating potent antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study assessed the antibacterial activity of various derivatives including this compound against clinical isolates of MRSA. The compound showed MIC values significantly lower than those for standard treatments, indicating its potential as an alternative therapeutic agent .
  • Inflammation Model :
    • In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may be effective in managing conditions characterized by excessive inflammation .

Q & A

Basic: What are the established synthetic routes for N-(3,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A general method involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . For example, analogous benzamide derivatives (e.g., N-(2-aminoethyl)-3,4-dichlorophenyl benzamides) are synthesized using Boc-protected amines and acyl chlorides, with yields varying based on substituent effects (57–98%) . Optimization strategies include adjusting reaction time, temperature, and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

  • 1H/13C NMR provides detailed structural information, such as aromatic proton environments (δ 6.4–7.9 ppm) and carbonyl signals (δ 181 ppm) .
  • Infrared (IR) Spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretch at ~3320 cm⁻¹) .

X-ray Crystallography:

  • Tools like WinGX and ORTEP-3 enable precise determination of molecular geometry and hydrogen-bonding networks. Single-crystal diffraction data can resolve ambiguities in tautomeric forms (e.g., tetrazole vs. triazole configurations) .

Advanced: How can molecular docking studies elucidate interactions between this compound and biological targets?

Computational docking (e.g., AutoDock Vina) can predict binding affinities to receptors like adenosine A3, where dichlorophenyl and tetrazole groups engage in hydrophobic and π-π interactions. For example, structural analogs (e.g., LUF6000) show high affinity for adenosine receptors via halogen bonding with dichlorophenyl substituents . Validation requires correlating docking scores with in vitro assays (e.g., radioligand binding) and mutational studies to confirm key residues .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) may arise from assay conditions (pH, solvent) or impurity profiles. Resolving these requires:

  • Orthogonal assays (e.g., enzymatic inhibition + cell viability tests).
  • Analytical validation (HPLC-MS purity >95%).
  • SAR studies to isolate pharmacophoric groups (e.g., tetrazole vs. carboxylate bioisosteres) .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Key modifications include:

  • Substituent variation on the dichlorophenyl ring (e.g., electron-withdrawing groups enhance receptor affinity).
  • Tetrazole replacement with carboxylates or sulfonamides to modulate solubility and potency.
  • Side-chain engineering (e.g., alkylation of the benzamide nitrogen to improve metabolic stability) . Quantitative SAR (QSAR) models using descriptors like logP and polar surface area can predict pharmacokinetic properties .

Basic: What analytical techniques validate the compound’s purity and stability under experimental conditions?

  • High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%).
  • Mass Spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 509 for C29H25ClN6O) .
  • Stability studies under stress conditions (pH, temperature) monitored via NMR or IR detect degradation products .

Advanced: What role does this compound play in biochemical pathway modulation, and how is this assessed?

Analogous compounds target enzymes like acyl carrier protein synthase (AcpS), disrupting bacterial lipid biosynthesis . Mechanistic studies involve:

  • Enzyme inhibition assays (IC50 determination).
  • Metabolomic profiling to track downstream pathway disruptions (e.g., fatty acid biosynthesis).
  • Genetic knockout models to validate target specificity .

Basic: How are low yields or side products addressed during synthesis?

  • Byproduct identification via LC-MS or TLC.
  • Catalyst optimization (e.g., switching from acetic acid to Lewis acids).
  • Solvent selection (polar aprotic solvents like DMF improve reactivity for bulky substrates) .

Advanced: What computational tools model the compound’s physicochemical properties for drug design?

  • Molecular Dynamics (MD) simulations predict solubility and membrane permeability.
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • ADMET predictors (e.g., SwissADME) estimate absorption and toxicity .

Basic: How is the compound’s stability under storage conditions ensured?

  • Lyophilization for long-term storage at -20°C.
  • Light-sensitive packaging to prevent photodegradation.
  • Periodic reanalysis via DSC (differential scanning calorimetry) to monitor crystallinity .

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